4-Iodo-3-nitrotoluene

Description

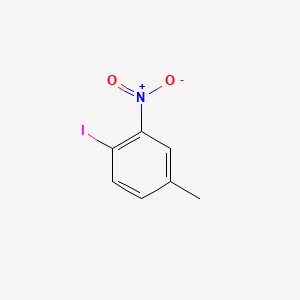

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYCDXAZCHMPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201380 | |

| Record name | 4-Iodo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-39-6 | |

| Record name | 4-Iodo-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-3-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-4-methyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodo-3-nitrotoluene chemical properties and reactivity

An In-depth Technical Guide to 4-Iodo-3-nitrotoluene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a methyl group, a nitro group, and an iodine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, and detailed experimental protocols for its synthesis and key transformations. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Chemical and Physical Properties

This compound is a pale yellow to orange-brown crystalline solid at room temperature.[1][2] It is sparingly soluble in water but soluble in common organic solvents such as methanol and ethanol.[1][2][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₂ | [1][2][4] |

| Molecular Weight | 263.03 g/mol | [3][4][5] |

| CAS Number | 5326-39-6 | [1][4] |

| Appearance | Pale yellow to orange-brown glistening powder/crystalline solid | [1][2] |

| Melting Point | 53-58 °C | [2] |

| Boiling Point | 299.3 °C at 760 mmHg; 111 °C at 1 mmHg | [2] |

| Density | ~1.88 - 1.9 g/cm³ | [2] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone | [1][2][3] |

| Flash Point | 110 °C | [2] |

| Vapor Pressure | 0.00213 mmHg at 25°C | [2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

1.1.1. ¹H and ¹³C NMR Spectroscopy

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is available on the NIST WebBook.[6] Key absorptions are expected for the aromatic C-H stretching, C=C ring stretching, the asymmetric and symmetric stretching of the nitro group (NO₂), and the C-I stretching.

1.1.3. Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available on the NIST WebBook.[6][7] The molecular ion peak (M⁺) would be observed at m/z 263. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the iodine atom (I), and other characteristic fragments of substituted toluenes.[8][9][10][11][12]

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three functional groups: the iodine atom, the nitro group, and the methyl group. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

-

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form biaryl compounds. This is a powerful tool for constructing complex molecular skeletons.

-

Sonogashira Coupling: This involves the coupling of this compound with terminal alkynes to synthesize substituted alkynylarenes.

-

Heck Coupling: The reaction with alkenes can also be achieved to form substituted styrenes.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, although the position of the iodine atom is not optimal for this reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a route to 4-iodo-3-aminotoluene. This transformation opens up further possibilities for derivatization, such as diazotization followed by substitution. Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Ullmann Coupling

The iodine atom can participate in copper-catalyzed Ullmann coupling reactions to form symmetrical or unsymmetrical biaryl compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound from p-Iodotoluene

This method involves the nitration of p-iodotoluene.[1]

Materials:

-

p-Iodotoluene

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Acetic anhydride

-

Sodium hydroxide solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel

-

Petroleum ether

Procedure:

-

Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize to pH 7 by adding sodium hydroxide solution.

-

Extract the mixture with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Procedure)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[13][14][15][16][17]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A suitable base (e.g., K₂CO₃, K₃PO₄)

-

A suitable solvent system (e.g., toluene/water, dioxane/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% SPhos), and the base (e.g., 2.0 mmol K₂CO₃).

-

Add the solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture with vigorous stirring under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reduction of the Nitro Group to an Amine (General Procedure)

This protocol is a general method for the reduction of aromatic nitro compounds.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (e.g., 4-5 equivalents).

-

Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield 4-iodo-3-aminotoluene.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for the preparation of this compound from p-iodotoluene.

Suzuki-Miyaura Coupling Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactivity Map of this compound

Caption: Key chemical transformations of this compound.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides essential information on its properties, reactivity, and handling, which should prove useful to researchers and professionals in the chemical sciences.

References

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. researchgate.net [researchgate.net]

- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Characteristics of 4-Iodo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitrotoluene, with the CAS number 5326-39-6, is an organic compound that serves as a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and specialty chemicals.[1] Its molecular structure, featuring a toluene backbone substituted with an iodine atom and a nitro group, imparts specific physical and chemical properties that are critical for its use in further chemical transformations. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols for their determination and relevant spectroscopic data.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| Appearance | Yellow to orange-brown glistening powder/crystalline solid. | [3] |

| Melting Point | 53-56 °C | [4] |

| 82-84 °C | [3] | |

| Boiling Point | 299.3 °C at 760 mmHg | [5] |

| 111 °C at 1 mmHg | [2] | |

| Density | 1.883 g/cm³ (estimate) | [5] |

| ~1.9 g/cm³ | [6] | |

| Solubility | Insoluble in water. | [1] |

| Soluble in methanol and common organic solvents like ethanol and ether. | [2][3] | |

| Flash Point | 110 °C | [2] |

| Vapor Pressure | 0.00213 mmHg at 25°C | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum.[7] Characteristic absorption bands are expected for the nitro group (N-O stretching), aromatic C-H stretching, and C-C stretching within the benzene ring. The N-O asymmetric and symmetric stretching vibrations typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6] Aromatic C-H stretching vibrations are generally observed between 3100-3000 cm⁻¹.[8]

Mass Spectrometry

Electron ionization mass spectrometry of this compound results in a molecular ion peak corresponding to its molecular weight. The NIST WebBook provides access to its mass spectrum.[9] Fragmentation patterns can provide further structural information. Common fragmentation pathways for aromatic nitro compounds may involve the loss of NO₂ or O, followed by rearrangements.[2] The presence of iodine would be indicated by its characteristic isotopic pattern if fragmentation leads to iodine-containing ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The aromatic region would display three signals corresponding to the three protons on the benzene ring. The proton positioned between the nitro and iodo groups would likely be the most deshielded. The methyl group would appear as a singlet in the upfield region, typically around 2.5 ppm.

Predicted ¹³C NMR Spectrum: The spectrum would exhibit seven distinct signals, one for each carbon atom in the molecule. The carbon atom attached to the iodine would be significantly shifted upfield due to the heavy atom effect. The carbon attached to the nitro group would be deshielded. The chemical shifts of the other aromatic carbons would be influenced by the electronic effects of both the iodo and nitro substituents. The methyl carbon would appear at a characteristic upfield chemical shift.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a solid with a relatively low boiling point, this can be determined using a micro-method.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube (ignition tube). A capillary tube, sealed at one end, is inverted and placed inside the ignition tube with its open end submerged in the sample.

-

Apparatus Setup: The ignition tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

-

Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Principle: The density of a substance is its mass per unit volume. For a solid, the density can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Methodology (Liquid Displacement Method):

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water). The initial volume (V₁) is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The final volume (V₂) is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a synthesized or acquired sample of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of this compound, a key intermediate in organic synthesis. The tabulated data, coupled with the outlined experimental protocols for their determination, offer a valuable resource for researchers and professionals in the field of drug development and chemical manufacturing. The inclusion of spectroscopic information and a logical characterization workflow further aids in the comprehensive understanding and quality control of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 4-碘-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound [webbook.nist.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to 4-Iodo-3-nitrotoluene (CAS: 5326-39-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-3-nitrotoluene, a key chemical intermediate in various synthetic applications. This document details its physicochemical properties, synthesis protocols, reactivity, and safety information, tailored for professionals in research and development.

Core Physicochemical Properties

This compound is an organohalogen and aromatic nitro compound.[1] It typically appears as a brown-yellow or orange-brown crystalline powder.[1][2][3][4] This compound is sparingly soluble in water but soluble in methanol.[1][4]

| Property | Value | Reference |

| CAS Number | 5326-39-6 | [1][3][4][5][6] |

| Molecular Formula | C₇H₆INO₂ | [1][3][4][6] |

| Molecular Weight | 263.03 g/mol | [3][4][6] |

| Appearance | Brown-yellow to orange-brown crystalline powder | [1][2][3][4] |

| Melting Point | 53-56 °C | [2][3][5][7] |

| Boiling Point | 299.3 ± 28.0 °C at 760 mmHg | [2] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 110 °C (closed cup) | [3][5] |

| Solubility | Sparingly soluble in water, soluble in methanol | [1][4] |

| Vapor Pressure | 0.00213 mmHg at 25°C | [3][4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the electrophilic substitution of nitrotoluene precursors.[1] A common method involves the iodination of 3-nitrotoluene.[1] Alternatively, it can be prepared by the nitration of p-iodotoluene.[3]

Experimental Protocol: Nitration of p-Iodotoluene

This protocol describes the synthesis of this compound from p-iodotoluene.

Materials:

-

p-Iodotoluene

-

Concentrated Sulfuric Acid

-

Ice water

Procedure:

-

Add p-iodotoluene to concentrated sulfuric acid.

-

Stir the mixture and heat to 50 °C.

-

Maintain the reaction at this temperature for 5 hours.

-

After the reaction is complete, pour the solution into ice water.

-

The resulting precipitate, this compound, will appear as an orange to brown shiny solid.[3]

Chemical Reactivity and Applications

The chemical reactivity of this compound is characterized by the presence of both an iodine atom and a nitro group on the toluene backbone.[2] The iodine atom allows for participation in nucleophilic substitution and palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings.[2] The nitro group is electron-withdrawing and can be reduced to an amino group, providing further opportunities for chemical modification.[2]

This dual reactivity makes this compound a valuable intermediate in the synthesis of a variety of organic molecules, including:

-

Pharmaceuticals: It serves as a building block for antifungal, antibacterial, and anticancer agents.[1]

-

Agrochemicals and Specialty Chemicals: It is a precursor in the production of dyes and other fine chemicals.[1][2]

-

Organic Synthesis: It is used in the preparation of compounds such as 3-cyano-4-iodotoluene and 4,6′-dimethyl-2,2′-dinitrobiphenyl.[5][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes Infrared (IR) and Mass Spectrometry (MS).

-

Infrared (IR) Spectrum: The NIST WebBook provides the gas-phase IR spectrum for this compound.[6]

-

Mass Spectrum (Electron Ionization): Mass spectral data is also available, which can aid in determining the molecular weight and fragmentation pattern.[6]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[1]

Hazard Classifications:

-

Skin Irritant (Category 2)[5]

-

Eye Irritant (Category 2)[5]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), affecting the respiratory system.[5]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A dust mask (type N95 or equivalent) is also recommended.[5]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat and ignition sources. It should be stored separately from incompatible substances like oxidizing agents, reducing agents, and bases.[10]

In Case of Exposure:

-

Inhalation: Move the victim to fresh air. Call a poison center or doctor if you feel unwell.[9]

-

Skin Contact: Wash with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound 98 5326-39-6 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]

- 8. 4-Nitrotoluene(99-99-0) 1H NMR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]

An In-depth Technical Guide to the Synthesis of 4-Iodo-3-nitrotoluene from p-Iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-3-nitrotoluene from p-iodotoluene, a key transformation in the production of valuable intermediates for pharmaceutical and chemical research. This document details two primary synthetic methodologies, presents quantitative data in a structured format, and offers a thorough explanation of the reaction's regioselectivity.

Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis. The introduction of a nitro group onto an aromatic ring, such as in p-iodotoluene, provides a versatile chemical handle for further functionalization, making the resulting nitroaromatic compounds important building blocks in the development of novel therapeutics and other advanced materials. The synthesis of this compound is of particular interest due to the presence of three distinct functional groups on the benzene ring, offering multiple avenues for subsequent chemical modifications. This guide will explore two effective methods for this synthesis: the use of a mixed acid system (concentrated nitric and sulfuric acids) and a milder approach employing nitric acid in acetic anhydride.

Regioselectivity in the Nitration of p-Iodotoluene

The regiochemical outcome of the nitration of p-iodotoluene is governed by the directing effects of the two substituents already present on the aromatic ring: the methyl group (-CH₃) and the iodo group (-I).

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho and para to the methyl group.

-

Iodo Group (-I): The iodo group is a deactivating, yet ortho, para-directing group.[1] Its high electronegativity withdraws electron density from the ring via an inductive effect, making the ring less reactive towards electrophiles compared to benzene. However, the lone pairs of electrons on the iodine atom can be donated to the ring through resonance, which stabilizes the arenium ion when the electrophile attacks at the ortho and para positions.[2]

In p-iodotoluene, the positions ortho to the methyl group are also meta to the iodo group, and the position para to the methyl group is occupied by the iodo group. The positions ortho to the iodo group are meta to the methyl group. The nitration predominantly occurs at the position ortho to the iodo group and meta to the methyl group, yielding this compound. This outcome is a result of the interplay between the electronic effects of both substituents. The powerful ortho, para-directing nature of the iodo group's resonance effect, combined with potential steric hindrance from the methyl group at its ortho positions, favors nitration at the less hindered position ortho to the iodine.

Caption: Directing effects in the nitration of p-iodotoluene.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic methods for producing this compound from p-iodotoluene.

| Parameter | Method 1: Mixed Acid Nitration | Method 2: Nitric Acid in Acetic Anhydride |

| Starting Material | p-Iodotoluene | p-Iodotoluene |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Acetic Anhydride |

| Reaction Temperature | 0 - 10 °C (addition) | 0 °C (addition), 20-25 °C (reaction) |

| Reaction Time | 1 - 2 hours | 4 hours |

| Product Yield | ~90% (estimated) | 35%[3] |

| Purification Method | Extraction, Crystallization | Extraction, Column Chromatography |

| Product Appearance | Orange to brown shiny powder | Yellow oil |

| Melting Point | 53-56 °C | (liquid at room temperature) |

Experimental Protocols

Method 1: Mixed Acid Nitration

This protocol is a representative procedure for the nitration of an activated aromatic compound and can be adapted for p-iodotoluene.

Materials:

-

p-Iodotoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-iodotoluene in a minimal amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to maintain a temperature below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of p-iodotoluene in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.

-

Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

References

Electrophilic Iodination of 3-Nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 3-nitrotoluene, a critical reaction for the synthesis of versatile chemical intermediates. Due to the electron-withdrawing nature of the nitro group, 3-nitrotoluene is a deactivated aromatic compound, presenting unique challenges for electrophilic substitution. This document details the underlying mechanisms, regioselective outcomes, suitable reagent systems, and detailed experimental protocols relevant to this transformation.

Reaction Mechanism and Regioselectivity

The electrophilic iodination of 3-nitrotoluene proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism. This multi-step process involves the generation of a potent iodine electrophile (I⁺), which is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The reaction concludes with the deprotonation of this intermediate, restoring aromaticity and yielding the final iodinated product.

Directing Effects

The regiochemical outcome of the iodination is dictated by the competing directing effects of the methyl (-CH₃) and nitro (-NO₂) groups already present on the benzene ring.

-

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through an electron-donating inductive effect and hyperconjugation.[1] This stabilizes the arenium ion intermediates when substitution occurs at these positions.[1]

-

Nitro Group (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position (C5).[2][3] It withdraws electron density from the ring, particularly from the ortho and para positions (C2, C4), making the meta position the least deactivated site for electrophilic attack.[3][4]

In 3-nitrotoluene, these effects are superimposed. The methyl group activates the C2, C4, and C6 positions, while the nitro group deactivates the C2 and C4 positions. The C6 position is sterically and electronically identical to C2. The C5 position is meta to both groups. Consequently, electrophilic attack is most likely to occur at the positions most activated and least deactivated. The primary products expected are 2-iodo-3-nitrotoluene and 4-iodo-3-nitrotoluene . The formation of 5-iodo-3-nitrotoluene is less favored due to the overall deactivation of the ring.

Iodinating Systems for Deactivated Arenes

Standard iodinating agents like molecular iodine (I₂) are not sufficiently electrophilic to react with deactivated rings like 3-nitrotoluene.[5] Therefore, more potent systems are required, which typically involve the in situ generation of a highly reactive iodine species.

| Reagent System | Description | Key Features |

| I₂ / Oxidizing Agent | Molecular iodine is used with a strong oxidizing agent such as nitric acid, sodium periodate (NaIO₄), or iodic acid (HIO₃) in concentrated sulfuric acid.[6][7][8] | Generates a powerful electrophile, often postulated as I⁺ or a related hypervalent iodine species. Effective for highly deactivated substrates. |

| N-Iodosuccinimide (NIS) / Acid | NIS is activated by a strong acid, such as concentrated sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or trifluoromethanesulfonic acid (TfOH).[9][10][11][12] | The protonated NIS or a subsequent species acts as the strong electrophile.[9] The reactivity can be tuned by the choice of acid. |

| I₂ / KIO₃ / H₂SO₄ | A mixture of iodine and potassium iodate in concentrated sulfuric acid. | This combination generates the highly electrophilic triiodine cation (I₃⁺). |

Quantitative Data

While specific yield and isomer distribution data for the electrophilic iodination of 3-nitrotoluene are not extensively published, data from analogous deactivated nitroaromatics provide valuable insights into expected outcomes.

Table 1: Representative Yields for the Iodination of Deactivated Nitroaromatics

| Substrate | Iodinating System | Conditions | Product(s) | Yield (%) | Reference |

| Nitrobenzene | HIO₃ / H₂SO₄ | AcOH/Ac₂O, 80-85 °C, 3h | 3-Iodonitrobenzene | 81 | [8] |

| Nitrobenzene | I₂ / NaIO₄ / H₂SO₄ | 25-30 °C, 1-2h | 3-Iodonitrobenzene | 31-91 | [6] |

| 4-Nitrotoluene | NIS / H₂SO₄ | 0 °C, 30 min | 2-Iodo-4-nitrotoluene | 55 | [10] |

| 2-Nitrotoluene | NIS / H₂SO₄ | 0 °C, 60 min | 4-Iodo-2-nitrotoluene | 41 | [10] |

Note: The yields and product distributions for 3-nitrotoluene are expected to be influenced by the competing directing effects and may result in a mixture of isomers requiring chromatographic separation.

Experimental Protocols

The following section provides a detailed methodology for the iodination of a deactivated aromatic ring, adapted from established procedures for similar substrates.[8][10]

Iodination using NIS in Sulfuric Acid

This protocol is based on the successful iodination of other nitrotoluene isomers and is expected to be effective for 3-nitrotoluene.[10]

Materials:

-

3-Nitrotoluene

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Deionized Water

-

Sodium Sulfite (Na₂SO₃)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

-

Slowly and portion-wise, add N-Iodosuccinimide (1.1 equivalents) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Continue stirring at 0-5 °C for 15-30 minutes until the NIS has completely dissolved.

-

To this solution, add 3-nitrotoluene (1.0 equivalent) dropwise or in small portions, maintaining the reaction temperature between 0 °C and 20 °C.

-

Stir the reaction mixture vigorously at the chosen temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice containing a small amount of sodium sulfite to quench any excess oxidant.

-

Allow the ice to melt, and if a precipitate forms, collect it by filtration. If no solid precipitates, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the iodo-3-nitrotoluene isomers.

Experimental Workflow Diagram

Reaction Mechanism Pathway

The general mechanism involves the attack of the aromatic ring on the activated iodine electrophile. For the NIS/H₂SO₄ system, the electrophile is believed to be the protonated form of NIS.

Conclusion

The electrophilic iodination of 3-nitrotoluene is a challenging but feasible transformation that requires the use of potent iodinating systems to overcome the deactivating effect of the nitro group. Reagents such as N-Iodosuccinimide activated by strong acids or iodine in the presence of strong oxidants are effective for this purpose. The regioselectivity is governed by the interplay of the activating methyl group and the deactivating nitro group, leading to a mixture of isomers, primarily 2-iodo- and this compound. Careful control of reaction conditions and robust purification methods are essential for isolating the desired products, which serve as valuable synthons in pharmaceutical and materials science research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. academic.oup.com [academic.oup.com]

- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination [diva-portal.org]

A Technical Guide to the Spectroscopic Profile of 4-Iodo-3-nitrotoluene

Document ID: TGS-INT-20251230-01 Version: 1.0 For: Researchers, scientists, and drug development professionals

This document provides a comprehensive overview of the spectroscopic data for 4-Iodo-3-nitrotoluene (CAS No. 5326-39-6), an important intermediate in organic synthesis.[1] The information herein is compiled to assist in the identification, characterization, and utilization of this compound in research and development settings.

Data Presentation: Spectroscopic Summary

The following tables summarize the key spectroscopic data for this compound.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆INO₂ | [2][3] |

| Molecular Weight | 263.03 g/mol | [2][3] |

| Appearance | Orange-brown glistening powder | [4] |

| Melting Point | 53-56 °C | [4] |

| Boiling Point | 299.3 °C at 760 mmHg | [5] |

Infrared (IR) Spectroscopy

The following table lists the predicted characteristic infrared absorption bands for this compound based on its functional groups. The data is interpreted from general principles of IR spectroscopy.[6] A gas-phase spectrum is available from the NIST Chemistry WebBook.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | Aromatic C-H Stretch | Ar-H |

| 2975-2850 | Medium-Weak | Aliphatic C-H Stretch | -CH₃ |

| 1550-1530 | Strong | Asymmetric NO₂ Stretch | Ar-NO₂ |

| 1360-1340 | Strong | Symmetric NO₂ Stretch | Ar-NO₂ |

| 1610-1580 | Medium-Weak | C=C Aromatic Ring Stretch | Ar C=C |

| 900-675 | Strong | C-H Out-of-plane Bend | Ar-H |

| 600-500 | Medium-Strong | C-I Stretch | Ar-I |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for this compound is not publicly available in the cited literature. The following data is predicted based on established substituent effects on the toluene scaffold.

1.3.1 Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

The electron-withdrawing effects of the nitro group and the iodo atom will deshield the aromatic protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.1 | d | ~ 2.0 |

| H-5 | ~ 7.4 | dd | J ≈ 8.0, 2.0 |

| H-6 | ~ 7.9 | d | ~ 8.0 |

| -CH₃ | ~ 2.5 | s | - |

1.3.2 Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

The chemical shifts are influenced by the electronegativity and position of the substituents.[7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₃) | ~ 145 |

| C-2 | ~ 130 |

| C-3 (-NO₂) | ~ 150 |

| C-4 (-I) | ~ 95 |

| C-5 | ~ 138 |

| C-6 | ~ 125 |

| -CH₃ | ~ 20 |

Mass Spectrometry (MS)

The following table outlines the expected major fragments from an Electron Ionization (EI) Mass Spectrum of this compound.[3][8]

| m/z Ratio | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 263 | [C₇H₆INO₂]⁺• | - | Molecular Ion (M⁺•) |

| 247 | [C₇H₆IO]⁺• | NO | Loss of nitric oxide |

| 217 | [C₇H₆I]⁺• | NO₂ | Loss of nitro group |

| 136 | [C₇H₆NO₂]⁺• | I | Loss of iodine radical |

| 127 | [I]⁺ | C₇H₆NO₂ | Iodine cation |

| 90 | [C₇H₆]⁺• | I, NO₂ | Toluene radical cation |

Experimental Protocols

Synthesis of this compound via Nitration

This protocol describes a common method for the synthesis of this compound from p-iodotoluene.[4]

Reagents:

-

p-Iodotoluene

-

Acetic Anhydride

-

Nitric Acid (HNO₃, concentrated)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Petroleum Ether

Procedure:

-

Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4 hours.

-

Cool the reaction to room temperature and carefully neutralize by adding NaOH solution until the pH reaches 7.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

-

Wash the combined organic phases with saturated salt water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation) at 25 °C.

-

Purify the resulting crude product by column chromatography on silica gel, using a mobile phase of petroleum ether:ethyl acetate (ranging from 1:3 to 1:5 v/v) to yield the final product.

Spectroscopic Analysis Protocols

2.2.1 NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing.

-

Data Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer. For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is used between pulses.

2.2.2 IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry

-

Ionization Method: Utilize an Electron Ionization (EI) source, which is standard for small, relatively volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Analysis: The sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[8] The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

Mandatory Visualization: Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. 2-Iodo-4-nitrotoluene [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 2-Iodo-3-nitrotoluene [webbook.nist.gov]

Introduction: The Molecule and the Method

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-3-nitrotoluene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles and practical experimental considerations. We will delve into the prediction of the spectrum based on molecular structure, outline a robust protocol for data acquisition, and detail the steps for accurate data processing and analysis.

This compound (C₇H₆INO₂) is a substituted aromatic compound featuring a toluene backbone with an iodine atom and a nitro group.[1] Its structure presents a fascinating case for ¹H NMR analysis due to the distinct electronic effects of its three different substituents, which create a unique and predictable pattern of signals.

¹H NMR spectroscopy is an indispensable tool in chemical analysis, providing detailed information about the molecular structure of a compound. By probing the magnetic environments of hydrogen nuclei (protons), we can deduce the number of distinct proton sets, their relative quantities, and their connectivity through spin-spin coupling.[2] For a molecule like this compound, ¹H NMR allows for unambiguous confirmation of its structure.

Spectral Prediction: A First-Principles Approach

Before acquiring a spectrum, a robust prediction serves as a critical validation tool. The predicted spectrum for this compound is based on the electronic effects of the methyl, nitro, and iodo substituents on the aromatic ring.

Substituent Effects and Chemical Shift

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[3][4]

In this compound:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly deshields protons at the ortho and para positions.[3][5]

-

Iodine Atom (-I): An electronegative halogen that acts as an electron-withdrawing group through induction, causing deshielding.

-

Methyl Group (-CH₃): A weak electron-donating group that shields protons at the ortho and para positions.[6][7]

These combined effects result in three distinct chemical environments for the three aromatic protons (H-2, H-5, and H-6) and one environment for the methyl protons. Aromatic protons typically resonate in the δ 6.5-8.0 ppm region, while benzylic protons appear around δ 2.0-3.0 ppm.[8][9]

-

H-2: Positioned ortho to the strongly deshielding nitro group, this proton is expected to be the furthest downfield.

-

H-5: Located ortho to the iodine atom and meta to the methyl group, it will be moderately deshielded.

-

H-6: Situated ortho to the shielding methyl group and meta to the nitro group, this proton is expected to be the furthest upfield among the aromatic signals.

-

-CH₃: These three equivalent protons will appear as a single signal in the benzylic region.

Spin-Spin Coupling

Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent protons on adjacent carbons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

-

Ortho Coupling (³J):** Coupling between protons on adjacent carbons. Typically strong, with J values of 7–10 Hz.[10][11][12]

-

Meta Coupling (⁴J):** Coupling between protons separated by three bonds. This is a form of long-range coupling and is significantly weaker, with J values of 2–3 Hz.[12][13]

-

Para Coupling (⁵J):** Coupling across four bonds is generally too small to be resolved in standard 1D spectra.

Based on the structure, we predict the following splitting patterns:

-

H-2: Will be split by H-6 through a meta coupling, appearing as a narrow doublet (d).

-

H-5: Will be split by H-6 through an ortho coupling, appearing as a doublet (d).

-

H-6: Will be split by both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets (dd).

-

-CH₃: Has no adjacent protons, so it will appear as a singlet (s).

Predicted Data Summary

The anticipated ¹H NMR data for this compound is summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-2 | ~ 8.2 - 8.4 | 1H | Doublet (d) | ⁴J ≈ 2-3 Hz |

| H-5 | ~ 7.8 - 8.0 | 1H | Doublet (d) | ³J ≈ 7-10 Hz |

| H-6 | ~ 7.3 - 7.5 | 1H | Doublet of Doublets (dd) | ³J ≈ 7-10 Hz, ⁴J ≈ 2-3 Hz |

| -CH₃ | ~ 2.5 - 2.6 | 3H | Singlet (s) | N/A |

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of any spectral analysis rests on the quality of the acquired data. A meticulously executed experimental protocol is non-negotiable.

Rationale for Methodological Choices

-

Solvent: A deuterated solvent is essential. It avoids an overwhelming solvent signal in the ¹H spectrum and provides the deuterium (²H) signal necessary for the spectrometer's field-frequency lock.[14] Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.

-

Purity: The sample must be free of particulate matter and paramagnetic impurities.[15] Solids disrupt magnetic field homogeneity, leading to broad peaks and poor resolution, while paramagnetic species cause severe line broadening.[15][16] Filtration is a mandatory step.

-

Concentration: The sample concentration must be sufficient to achieve a good signal-to-noise ratio in a reasonable time. For a small molecule like this, 5-10 mg in 0.6-0.7 mL of solvent is a standard and effective concentration.[15][17]

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.

-

Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Filtration: Construct a micro-filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[16] Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube. This removes any suspended impurities.[16][17]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrument Parameters

While specific parameters depend on the spectrometer, the following provides a robust starting point for a 400 MHz instrument:

-

Experiment: Standard 1D Proton acquisition.

-

Number of Scans (NS): 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 2 seconds. A sufficient delay to allow for nearly complete relaxation of protons, ensuring accurate integration.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 0 to 12 ppm. A standard range that covers all expected signals.

Data Processing and Analysis Workflow

Raw NMR data is collected as a Free Induction Decay (FID), a time-domain signal. This must be mathematically processed to generate the familiar frequency-domain spectrum.[2][18]

Processing Steps

-

Apodization (Window Function): The FID is multiplied by a mathematical function (e.g., exponential) to improve the signal-to-noise ratio or resolution before Fourier transformation.[2]

-

Fourier Transform (FT): This critical step converts the FID from the time domain to the frequency domain, revealing the individual resonance frequencies (peaks).[2][19]

-

Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[2][19]

-

Baseline Correction: The baseline of the spectrum is mathematically flattened to ensure accurate peak integration.[19]

-

Referencing: The chemical shift axis is calibrated by setting the peak for the internal standard, tetramethylsilane (TMS), to 0.00 ppm.

-

Integration: The area under each signal is calculated. These integral values are proportional to the number of protons giving rise to the signal.

-

Peak Picking: The precise chemical shift of each peak is identified and reported.

The following diagram illustrates the complete workflow from sample preparation to final analysis.

Caption: Workflow for NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a molecular structure. The distinct electronic nature of the three substituents (-CH₃, -NO₂, -I) creates a predictable and easily interpretable pattern of three aromatic signals and one aliphatic signal. By following the rigorous experimental and processing protocols outlined in this guide, researchers can confidently acquire and analyze a high-resolution spectrum that confirms the identity and purity of this compound, a valuable intermediate in organic synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. youtube.com [youtube.com]

- 3. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 4. youtube.com [youtube.com]

- 5. jove.com [jove.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. homework.study.com [homework.study.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. organomation.com [organomation.com]

- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 17. sites.bu.edu [sites.bu.edu]

- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 19. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Iodo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-iodo-3-nitrotoluene. The document presents predicted spectral data, a standardized experimental protocol for data acquisition, and a comparative analysis with structurally related compounds. This information is intended to support researchers in the identification, characterization, and quality control of this and similar chemical entities.

Data Presentation: Predicted and Comparative 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound were predicted using an online spectral database (NMRDB.org). For comparative purposes, experimental data for the related compounds, 3-nitrotoluene and 4-iodotoluene, are also provided. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm. The solvent for all presented data is deuterated chloroform (CDCl3).

Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) in CDCl3

| Carbon Atom | This compound (Predicted) | 3-Nitrotoluene (Experimental) | 4-Iodotoluene (Experimental) |

| C1 (C-CH3) | 143.1 | 139.5 | 138.0 |

| C2 | 136.2 | 121.9 | 130.0 |

| C3 (C-NO2) | 150.8 | 148.5 | - |

| C4 (C-I) | 95.0 | - | 91.2 |

| C5 | 127.9 | 129.4 | 130.0 |

| C6 | 133.5 | 135.2 | 138.0 |

| CH3 | 20.5 | 21.4 | 21.1 |

Note: Experimental data for 3-nitrotoluene and 4-iodotoluene were sourced from publicly available spectral databases.

Experimental Protocols: Standard Methodology for 13C NMR Spectroscopy

The following is a generalized, yet detailed, protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 10-50 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detector coils (typically a height of about 4-5 cm).

2. NMR Spectrometer Setup:

-

Instrumentation: A standard NMR spectrometer with a multinuclear probe operating at a field strength of, for example, 100 MHz for 13C nuclei (corresponding to a 400 MHz proton frequency) is suitable.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The spectrometer's field is then "locked" onto the deuterium signal of the CDCl3 solvent to correct for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to maximize the field uniformity across the sample, resulting in sharp, well-defined NMR signals.

3. Data Acquisition:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbon nuclei, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).

-

Acquisition Parameters:

-

Pulse Angle: A 30-degree pulse angle is commonly used to allow for a shorter relaxation delay.

-

Spectral Width: The spectral width should be set to encompass all expected carbon signals (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2 seconds is a standard starting point.

-

Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration.

-

4. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks have the correct Lorentzian shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (CDCl3 triplet at ~77.16 ppm).

-

Peak Picking: The chemical shifts of the individual peaks are identified and listed.

Visualization of Substituent Effects

The chemical shifts of the aromatic carbons in this compound are significantly influenced by the electronic effects of the iodo and nitro substituents. The following diagram illustrates the logical relationship between these substituents and their impact on the electron density and, consequently, the 13C NMR chemical shifts of the benzene ring.

Caption: Substituent effects on 13C NMR shifts.

A Comprehensive Technical Guide to the Solubility of 4-Iodo-3-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Iodo-3-nitrotoluene, a key intermediate in various organic syntheses. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and for its application in medicinal chemistry and materials science.

Core Concepts: Solubility of this compound

This compound (CAS 5326-39-6) is a yellow to orange-brown crystalline powder.[1][2] Its molecular structure, featuring a nonpolar toluene ring substituted with a polar nitro group and a large, polarizable iodine atom, results in a nuanced solubility profile. Generally, it is insoluble or sparingly soluble in water but demonstrates good solubility in a range of common organic solvents.[1][3]

Quantitative Solubility Data

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative summary is presented below. For comparison, the aqueous solubility of the related compound, 4-nitrotoluene, is 442 mg/L at 30°C.[4]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent Examples | Solubility of this compound |

| Polar Protic Solvents | Methanol, Ethanol | Soluble[1][5][6] |

| Polar Aprotic Solvents | Acetone, Acetic Acid, Aqueous Ethanol | Soluble[1][3] |

| Nonpolar Solvents | Ether | Soluble[1] |

| Aqueous Solvents | Water | Insoluble/Sparingly Soluble[1][3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the chosen organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Preparation:

-

After the equilibration period, allow the solution to stand undisturbed for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of a Key Synthetic Pathway

This compound is a valuable precursor in organic synthesis, particularly in cross-coupling reactions. The iodine substituent makes it an excellent substrate for reactions like the Ullmann coupling, which is used to form biaryl compounds.

Ullmann Reaction Workflow

The following diagram illustrates the workflow for a typical Ullmann-type homocoupling reaction of this compound to produce 4,4'-dimethyl-2,2'-dinitrobiphenyl.

Caption: Workflow for the Ullmann homocoupling of this compound.

Mechanistic Overview of the Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides. While the exact mechanism can be complex and is still a subject of research, a generally accepted pathway for the homocoupling of this compound is depicted below.

Caption: Simplified catalytic cycle for the Ullmann homocoupling reaction.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended that researchers perform quantitative solubility studies using the described protocols to obtain precise data for their systems of interest. The provided diagrams offer a clear visualization of a key synthetic application of this versatile chemical intermediate.

References

- 1. This compound Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]

- 2. This compound [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. 5326-39-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Iodo-3-nitrotoluene (CAS No. 5326-39-6), a key intermediate in various organic synthesis applications. Due to its potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are essential for all personnel handling this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [2] |

| Appearance | Yellow to orange-brown glistening powder/crystalline solid. | [3] |

| Melting Point | 53-58 °C | [2][4] |

| Boiling Point | 111 °C @ 1 mmHg; ~299.3 °C @ 760 mmHg | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

| Solubility | Insoluble in water; Soluble in methanol and other common organic solvents. | [5] |

| Density | ~1.88 g/cm³ | [5] |

| Vapor Pressure | 0.00213 mmHg @ 25°C | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and reactivity to ensure safe handling.

GHS Hazard Classification: [2]

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[2]

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Handling Protocols

Adherence to a strict experimental workflow is paramount to minimize exposure and ensure a safe working environment. The following protocol is a general guideline for handling this compound and should be adapted to specific laboratory conditions and experimental scales.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[8] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[8] |

| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates may be necessary. | To prevent inhalation of dust and potential vapors.[7] |

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage: [3]

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed to prevent the release of dust.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Some sources recommend refrigerated storage.[5]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated materials should be treated as hazardous waste and disposed of in sealed, properly labeled containers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |